molecular formula C26H22O5 B11150497 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B11150497
M. Wt: 414.4 g/mol
InChI Key: RRMLPYQHYWYOQI-UHFFFAOYSA-N
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Description

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can be compared with other similar compounds such as:

These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C26H22O5/c1-16-21-13-14-23(30-25(27)19-9-11-20(29-3)12-10-19)17(2)24(21)31-26(28)22(16)15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3

InChI Key

RRMLPYQHYWYOQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

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